molecular formula C13H14ClF3N2O5 B1456195 Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354486-89-7

Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1456195
M. Wt: 370.71 g/mol
InChI Key: QUBIBRRPDOVUGM-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C13H14ClF3N2O5 and its molecular weight is 370.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

Research has focused on understanding the molecular structure and synthesis pathways of compounds with similar structural motifs. For example, the study of 4-nitro derivatives and their structural analysis through X-ray reveals insights into their molecular geometry and potential reactivity (Volkov et al., 2007). Similarly, efforts in synthesizing and characterizing related substances in the context of multidrug-resistant tuberculosis highlight the importance of such compounds in pharmaceutical contexts (Jayachandra et al., 2018).

Protoporphyrinogen IX Oxidase Inhibitors

The study of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors provides insight into the design of agrochemicals, showcasing the role of such compounds in inhibiting essential enzymes for plant growth, which could be relevant for developing new herbicides (Li et al., 2005).

Organic Synthesis and Catalysis

In the realm of organic synthesis and catalysis , compounds containing nitro, trifluoromethyl, and phenoxy groups are valuable. For instance, the efficient synthesis of 4-substituted 7-azaindole derivatives demonstrates the utility of related building blocks in constructing complex heterocyclic compounds, potentially useful in medicinal chemistry and material science (Figueroa‐Pérez et al., 2006).

Analytical Chemistry

In analytical chemistry , the development of methods for detecting and quantifying related compounds in various matrices, such as soil or agricultural products, is critical for environmental monitoring and safety assessments. For example, the determination of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate residues showcases the relevance of analytical techniques in ensuring the safe use of such compounds (Alder et al., 1978).

properties

IUPAC Name

methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O5.ClH/c1-22-12(19)9-5-8(6-17-9)23-11-3-2-7(13(14,15)16)4-10(11)18(20)21;/h2-4,8-9,17H,5-6H2,1H3;1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBIBRRPDOVUGM-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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